molecular formula C16H26N4O2S B2617513 7-heptyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313276-05-0

7-heptyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2617513
CAS No.: 313276-05-0
M. Wt: 338.47
InChI Key: WDWGTAGQJMTGHQ-UHFFFAOYSA-N
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Description

7-heptyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides. This specific compound is characterized by its unique structure, which includes a heptyl group, an isopropylthio group, and a methyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-heptyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Alkylation: The heptyl group is introduced through an alkylation reaction using heptyl bromide in the presence of a base like potassium carbonate.

    Thioether Formation: The isopropylthio group is added via a nucleophilic substitution reaction with isopropylthiol.

    Methylation: The methyl group is introduced using a methylating agent such as methyl iodide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-heptyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the purine ring.

    Substitution: Substituted purine derivatives with new alkyl or aryl groups.

Scientific Research Applications

7-heptyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-heptyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-heptyl-8-(methylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a methylthio group instead of an isopropylthio group.

    7-heptyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with an ethylthio group instead of an isopropylthio group.

Uniqueness

7-heptyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity differently compared to its analogs.

Properties

IUPAC Name

7-heptyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-5-6-7-8-9-10-20-12-13(17-16(20)23-11(2)3)19(4)15(22)18-14(12)21/h11H,5-10H2,1-4H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWGTAGQJMTGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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